4-(Aminomethyl)azetidin-2-one
Description
Contextualizing Azetidinones as Foundational Synthons in Chemical Research
Azetidin-2-ones are four-membered cyclic lactams that form the core structure of some of the most important antibiotic families, including penicillins and cephalosporins. rsc.org Their significance, however, extends far beyond their historical role in medicinal chemistry. The inherent ring strain of the azetidinone ring makes it a reactive yet tunable functional group, rendering it an invaluable synthon in organic synthesis. rsc.org This reactivity allows for selective ring-opening or modification, providing access to a diverse array of acyclic and heterocyclic compounds. rsc.org
The "β-lactam synthon method" has emerged as a powerful strategy for the asymmetric synthesis of amino acids, peptides, and other nitrogen-containing natural products. rsc.org The stereochemistry of the substituents on the azetidinone ring can be precisely controlled, allowing for the construction of chiral molecules with high enantiomeric purity. This has made azetidinones a focal point of research for the development of new synthetic methodologies.
The Role of 4-(Aminomethyl)azetidin-2-one as a Versatile Building Block in Synthetic Chemistry
Within the broader class of azetidinones, this compound stands out as a particularly useful and versatile building block. Its structure incorporates both the reactive β-lactam ring and a primary amino group, offering two distinct points for chemical modification. The aminomethyl group at the C4 position provides a nucleophilic handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of various nitrogen-containing heterocycles.
The strategic placement of the aminomethyl group allows for the construction of more complex molecular architectures. For example, it can serve as a key intermediate in the synthesis of spirocyclic and fused heterocyclic systems. rsc.org The ability to introduce diverse functionalities through the amino group, combined with the inherent reactivity of the β-lactam ring, makes this compound a powerful tool for generating molecular diversity in drug discovery and materials science.
The versatility of this building block is further demonstrated by its use in the synthesis of various derivatives with potential biological activities. The amino group can be readily derivatized to introduce pharmacophoric elements, leading to the generation of libraries of compounds for screening. Research has shown that modifications at this position can significantly influence the biological profile of the resulting molecules.
Below are tables detailing some of the key properties and synthetic transformations involving aminomethyl-substituted azetidinones.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C4H8N2O | bldpharm.com |
| Molecular Weight | 100.12 g/mol | bldpharm.com |
| CAS Number | 903513-70-2 ((S)-enantiomer) | bldpharm.com |
| Reaction Type | Reagents | Product Description | Source |
| N-Functionalization | Formaldehyde, Pyrrolidine | 1-(Pyrrolidin-1-ylmethyl)azetidin-2-one derivatives | cdnsciencepub.com |
| Acylation of Amino Group | Acid Chlorides/Anhydrides | N-acylated this compound derivatives | |
| Alkylation of Amino Group | Alkyl Halides | N-alkylated this compound derivatives | |
| Formation of Schiff Bases | Aldehydes/Ketones | Imines derived from the primary amino group | isca.in |
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIEBMUQXPBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 4 Aminomethyl Azetidin 2 One
Classical Approaches to Azetidinone Ring Formation and Functionalization
The construction of the azetidinone ring has been a subject of intense research for decades, leading to the development of several classical strategies. These methods primarily revolve around the formation of one or two of the ring's four bonds in a key cyclization step.
Cycloaddition Strategies in the Construction of the Azetidinone Core
The most prominent and widely utilized cycloaddition reaction for the synthesis of the azetidin-2-one (B1220530) core is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.govmdpi.com This reaction, discovered in the early 20th century, remains a cornerstone of β-lactam chemistry due to its versatility and broad substrate scope. mdpi.com Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com The reaction mechanism is generally accepted to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate, which then undergoes ring closure. mdpi.com
Visible light-mediated [2+2] cycloaddition reactions have also emerged as a mild and general protocol for the synthesis of azetidines, the reduced form of azetidinones. chemrxiv.org These reactions often utilize an iridium photocatalyst and can proceed with high operational simplicity and functional group tolerance. chemrxiv.org While this method directly yields azetidines, these can be subsequently oxidized to the corresponding azetidin-2-ones.
Ring-Closing Methodologies for 4-(Aminomethyl)azetidin-2-one Precursors
Intramolecular cyclization is another fundamental approach to the azetidinone ring system. researchgate.net These ring-closing reactions typically involve the formation of one of the four bonds of the β-lactam ring from a linear precursor. A common strategy involves the base-mediated cyclization of β-amino esters. researchgate.net For the synthesis of this compound, a suitable precursor would be a derivative of γ-amino-β-hydroxybutanoic acid, where the hydroxyl and amino groups are appropriately protected.
The formation of the C3-C4 bond can be achieved through methods such as the catalyzed C–H insertion of α-diazoacetamides. researchgate.net Alternatively, the N1–C2 bond can be formed via the application of coupling methods to β-amino acids. researchgate.net A key challenge in these approaches is controlling the stereochemistry at the C3 and C4 positions.
Modern Synthetic Innovations for Stereoselective Access to this compound
The biological activity of many azetidinone-containing compounds is highly dependent on their stereochemistry. Consequently, the development of modern synthetic methods has focused on achieving high levels of stereocontrol in the synthesis of chiral this compound derivatives.
Asymmetric Synthesis of Chiral this compound Derivatives
Asymmetric synthesis of β-lactams often employs chiral auxiliaries to direct the stereochemical outcome of the ring-forming reaction. For instance, the use of enantiopure acyl chlorides or imines in the Staudinger reaction can lead to the formation of optically active β-lactams. mdpi.com Another approach involves the diastereoselective coupling of chiral N-tert-butanesulfinyl imines with a suitable C2-synthon, which can then be cyclized to the corresponding azetidin-2-one. beilstein-journals.org The chiral auxiliary can then be removed to afford the enantiomerically enriched product.
A notable example is the asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which can serve as versatile precursors for more complex bicyclic β-lactam derivatives. organic-chemistry.org These formyl derivatives can be further elaborated to the aminomethyl group.
Enantioselective Catalytic Approaches to the Azetidinone Framework
The development of enantioselective catalytic methods for azetidinone synthesis represents a significant advancement, as it allows for the generation of chiral products from achiral starting materials with only a small amount of a chiral catalyst. Organocatalysis has emerged as a powerful tool in this regard. For example, chiral amines can be used to catalyze the aza-Morita–Baylis–Hillman reaction to produce chiral azetidines, which can be precursors to azetidin-2-ones. rsc.org
Metal-catalyzed reactions have also been successfully employed. For instance, palladium-catalyzed asymmetric allylation of azalactones has been used to synthesize chiral azetidines. rsc.org Furthermore, copper-catalyzed [3+1]-cycloadditions have been developed for the enantioselective synthesis of 2-azetines, which can be further functionalized. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Transformations Towards this compound
The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to the production of enantiomerically pure compounds. mdpi.com
Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures of β-lactam precursors. researchgate.net For example, the lipase-catalyzed kinetic resolution of racemic 4-acetoxy-azetidin-2-one can provide access to both enantiomers of this important synthetic intermediate. researchgate.net The separated enantiomers can then be converted to the corresponding this compound derivatives.
Mechanistic Investigations of this compound Synthetic Pathways
The formation of the azetidin-2-one ring, the core of this compound, is typically achieved through intramolecular cyclization of a γ-amino acid derivative or intermolecular cycloaddition reactions. Mechanistic studies are pivotal in rationalizing the observed stereoselectivity and reaction efficiency. Computational and experimental studies have been employed to map the potential energy surfaces and identify transition states and intermediates. mit.eduescholarship.orgpku.edu.cn
One of the most common routes to β-lactams is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. rsc.orgmdpi.comnih.gov The mechanism of this [2+2] cycloaddition is complex and can proceed through either a concerted or a stepwise pathway, the latter involving a zwitterionic intermediate. mdpi.com The stereochemical outcome is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. mdpi.comnih.gov For the synthesis of 4-substituted azetidin-2-ones, the intramolecular cyclization of β-amino acids or their derivatives is another fundamental approach. dokumen.pubresearchgate.net This process is often promoted by activating agents that facilitate the formation of the amide bond.
The direct observation or trapping of reaction intermediates provides invaluable insight into a reaction mechanism. In the context of synthesizing this compound and related structures, several key intermediates have been proposed and, in some cases, identified.
For syntheses proceeding via intramolecular cyclization of a suitable γ-amino alcohol precursor, an activated intermediate is essential. For instance, treatment of a γ-amino alcohol with reagents like tosyl chloride can form a tosylate intermediate. rsc.org This intermediate undergoes an intramolecular nucleophilic substitution, where the amine attacks the activated carbon, leading to ring closure and formation of the azetidine (B1206935) ring. rsc.org Similarly, in syntheses starting from β-amino acids, the carboxylic acid is often activated, for example, as an acyl chloride or a mixed anhydride, to facilitate intramolecular N-acylation. rsc.org
In cycloaddition pathways, such as the Staudinger reaction, zwitterionic intermediates are frequently postulated. rsc.orgrsc.org For example, the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon can generate a zwitterionic species. Subsequent conrotatory ring closure of this intermediate yields the β-lactam ring. The lifetime and stability of this intermediate dictate the stereochemical course of the reaction.
Computational studies have also been instrumental in elucidating the structures of transient species. mit.edupku.edu.cn For the synthesis of azetidines via photocatalysis, models have helped predict reactive intermediates and transition states that are otherwise difficult to observe experimentally. mit.edu In some syntheses, isolable intermediates have been reported, such as in a multi-step approach toward functionalized azetidines where a γ-aminoalcohol was an isolated intermediate before a microwave-promoted intramolecular cyclization step. rsc.org
Table 1: Proposed Intermediates in Azetidin-2-one Synthesis
| Synthetic Pathway | Precursor Type | Proposed Intermediate | Method of Elucidation |
| Intramolecular Cyclization | γ-amino alcohol | O-Sulfonylated amino alcohol | Mechanistic Postulation rsc.org |
| Intramolecular Cyclization | β-amino acid | Mixed Anhydride | Mechanistic Postulation rsc.org |
| Staudinger Cycloaddition | Imine + Ketene | Zwitterionic Amide Enolate | Computational & Experimental Studies mdpi.comrsc.org |
| Reformatsky-type Reaction | Imine + α-haloester | Organozinc Reagent Adduct | Mechanistic Hypotheses mdpi.com |
| Organocatalysis | Aldehyde + Aldimine | Chiral Enamine | Mechanistic Studies rsc.org |
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. This information is critical for understanding how different factors influence the speed and efficiency of the azetidinone ring formation.
While specific kinetic data for the synthesis of this compound is not extensively documented in readily available literature, kinetic studies on analogous systems, such as the intramolecular cyclization of other substituted 4-aminobutyric acid derivatives to form γ-lactams, offer relevant insights. researchgate.net In one such study, the half-lives for the cyclization of various N- and α-substituted 4-aminobutyric acid derivatives were measured at physiological pH and temperature, ranging from 2 to 39 seconds. researchgate.net This demonstrates the profound impact of substitution on the rate of cyclization. The rate was also found to be pH-dependent, with rapid cyclization still occurring at mildly acidic pH. researchgate.net
For β-lactam formation via ketene-imine cycloadditions, kinetic investigations have helped to distinguish between concerted and stepwise mechanisms. The reaction rate is influenced by the electronic properties of the substituents on both reactants. Electron-withdrawing groups on the imine and electron-donating groups on the ketene generally accelerate the reaction.
Computational studies have further augmented experimental kinetics by calculating activation barriers (Gibbs free energy of activation, ΔG‡) for proposed reaction steps. pku.edu.cn For instance, in the electrophilic aminoalkenylation of pyrrole, a precursor reaction to more complex nitrogen heterocycles, the activation free energy for the formation of a key keteniminium ion intermediate was calculated to be 11.8 kcal/mol. pku.edu.cn The subsequent electrophilic addition step had a very low activation barrier of 2.8 kcal/mol, indicating a very fast reaction step. pku.edu.cn Such calculations help to identify the rate-determining step of a synthetic sequence.
Table 2: Representative Kinetic Data for Lactam Formation
| Reaction Type | Substrate/Reactants | Measured Parameter | Value | Conditions | Reference |
| Intramolecular Cyclization | N- and α-substituted 4-aminobutyric acid derivatives | Half-life (t½) | 2 - 39 s | Physiological pH, 37 °C | researchgate.net |
| Computational Kinetics | Protonation of Ynamide | Activation Free Energy (ΔG‡) | 11.8 kcal/mol | DFT Calculation | pku.edu.cn |
| Computational Kinetics | Electrophilic addition to Pyrrole | Activation Free Energy (ΔG‡) | 2.8 kcal/mol | DFT Calculation | pku.edu.cn |
Reactivity and Derivatization Strategies of 4 Aminomethyl Azetidin 2 One
Chemical Transformations Involving the Azetidinone Ring
The azetidin-2-one (B1220530) core, or β-lactam, is characterized by significant ring strain due to its four-membered cyclic amide structure. This inherent strain makes the ring susceptible to cleavage and modification, a feature famously exploited by β-lactam antibiotics and a key aspect of its synthetic utility. acs.orgresearchgate.net
Nucleophilic Attack and Ring Opening Reactions of the Beta-Lactam Moiety
The carbonyl carbon of the β-lactam is electrophilic and thus a prime target for nucleophilic attack, which typically results in the cleavage of the N1-C2 amide bond and opening of the ring. This reactivity is fundamental to the mechanism of action for antibiotics like penicillins and cephalosporins. nih.gov
A variety of nucleophiles can induce the ring-opening of the azetidinone. For instance, hydrolysis under aqueous conditions can cleave the ring to form the corresponding β-amino acid. In the case of 4-(aminomethyl)azetidin-2-one, this would yield 3,4-diaminobutanoic acid. Similarly, reaction with other nucleophiles can produce a range of acyclic derivatives. The study of azetidinium ions, formed by alkylation of the ring nitrogen, shows that nucleophilic ring-opening can occur regioselectively, often at the C4 position in the absence of other directing groups. nih.govresearchgate.net This process can be used to generate functionalized linear amines. nih.gov The reduction of the lactam carbonyl, for example with reagents like diisobutylaluminium hydride (DIBAL-H), can also lead to ring-opened products or proceed to the corresponding azetidine (B1206935), although care must be taken as Lewis acidic conditions can promote ring cleavage. rsc.org
The ring-opening strategy has been applied in the synthesis of γ-aminobutyric acid (GABA) analogues, which are of interest for their potential as neurotransmitter modulators. nih.govwikipedia.orgktu.edu
Electrophilic Transformations of the Azetidinone Ring
While nucleophilic attack is more common, reactions with electrophiles at the ring nitrogen are also possible. The nitrogen atom's lone pair is partially delocalized onto the adjacent carbonyl, which reduces its nucleophilicity. Consequently, N-functionalization typically requires strong electrophiles or specific catalytic conditions.
Functionalization Strategies on the Azetidinone Framework
The azetidinone ring can be functionalized without ring cleavage. A common strategy involves the deprotonation of the C3-position, which is alpha to the carbonyl group, using a strong base like lithium diisopropylamide (LDA). This generates a β-lactam enolate, a reactive intermediate that can be trapped by various electrophiles to introduce substituents at the C3 position. To apply this to this compound, the side-chain amine would first need to be protected. For example, N-unsubstituted β-lactams can be protected as N-(dialkylaminomethyl) derivatives, which are stable to bases like LDA but easily removed under mild acidic conditions. This allows for the stereoselective introduction of substituents at C3, primarily yielding trans-3,4-disubstituted products. cdnsciencepub.com This method provides a pathway to densely functionalized β-lactams, which are precursors to various bioactive compounds. acs.org
Reactions and Modifications of the Aminomethyl Side Chain
The primary amine of the aminomethyl group at C4 is a versatile functional handle that readily participates in a wide range of reactions, enabling extensive derivatization.
Amine Functionalization via Acylation, Alkylation, and Reductive Amination
The nucleophilic primary amine can be easily modified using standard organic chemistry transformations.
Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust method for introducing a vast array of functional groups. Enantioselective acylation has also been employed in the resolution of racemic azetidinone intermediates. google.com
Alkylation: Direct alkylation with alkyl halides can be used to form secondary and tertiary amines, although this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com
Reductive Amination: This is a highly efficient and controlled method for N-alkylation. The primary amine is first condensed with an aldehyde or ketone to form a transient imine (or iminium ion under acidic conditions), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com This method is widely applicable for creating a diverse library of N-substituted derivatives.
| Reaction Type | Reagent Class | Product Type |
| Acylation | Acyl Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Transformations Involving the Primary Amine Moiety
The primary amine can serve as a precursor to other functional groups and as a key element in the construction of new heterocyclic systems. For example, it can be reacted with phosgene (B1210022) or its equivalents to form isocyanates, which are valuable intermediates for synthesizing ureas and carbamates. Condensation of the amine with various bifunctional electrophiles can lead to the formation of larger heterocyclic structures appended to the azetidinone core, a strategy employed in the synthesis of complex molecules with potential pharmaceutical applications. researchgate.net
Protecting Group Strategies for the Aminomethyl Functionality
The presence of a primary amine in this compound necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule, such as the lactam nitrogen or the C-3 position. The choice of protecting group is crucial, as it must be stable under specific reaction conditions and readily removable without affecting the core azetidinone structure. chemistrysteps.comorganic-chemistry.org
Commonly employed protecting groups for the aminomethyl functionality include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The Boc group is widely used due to its stability in a variety of non-acidic conditions. chemistrysteps.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgcymitquimica.com The stability of the Boc group allows for subsequent reactions, such as modifications on the azetidinone ring. rsc.org Deprotection is efficiently achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), which cleaves the group to release the free amine, carbon dioxide, and tert-butanol. chemistrysteps.com
The Cbz group is another valuable protecting group, introduced using benzyl (B1604629) chloroformate (CbzCl). rsc.org It is stable under acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), a method that is orthogonal to the acid-labile Boc group. chemistrysteps.com
Sulfonamides, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, offer an alternative strategy. The SES group is known for its high stability across a broad range of reaction conditions but can be removed under relatively mild, specific conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org
Table 1: Common Protecting Groups for the Aminomethyl Functionality
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | Stable to most bases and nucleophiles; acid-labile. chemistrysteps.comorganic-chemistry.orgcymitquimica.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd-C) | Stable to acid and base; orthogonal to Boc. chemistrysteps.comrsc.org |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Fluoride sources (e.g., TBAF, CsF) | Very stable; removed under specific fluoride conditions. orgsyn.org |
Chemo- and Regioselectivity in the Reactions of this compound
The bifunctional nature of this compound, possessing both a primary amine and a lactam ring, presents challenges and opportunities in terms of chemo- and regioselectivity. durgapurgovtcollege.ac.in Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves the preferential reaction at one specific site within a functional group or on the ring.
A key strategy to control reactivity involves the protection of one of the nitrogen atoms. For instance, the lactam nitrogen can be protected, allowing for selective reactions at the exocyclic aminomethyl group. Conversely, and more commonly, the aminomethyl group is protected (as discussed in section 3.2.3) to enable modifications to the lactam ring.
Research has shown that N-protection of the azetidin-2-one ring itself can direct reactivity. For example, using a dialkylaminomethyl group to protect the lactam N-H allows for the generation of a C-3 anion with a strong base like lithium diisopropylamide (LDA). cdnsciencepub.com This anion can then react with various electrophiles with high trans-stereoselectivity, demonstrating excellent control over both chemo- and regioselectivity. This approach is valuable for synthesizing trans-3,4-disubstituted azetidin-2-ones, which are precursors to important antibiotics. cdnsciencepub.com
The azetidine ring itself can undergo nucleophilic ring-opening reactions. Studies on related azetidinium ions have provided insight into the regioselectivity of this process. Nucleophilic attack often occurs preferentially at the C-4 position, especially when this position is unsubstituted. researchgate.net This inherent regioselectivity is a critical consideration in synthetic design, as it can lead to the formation of γ-amino derivatives.
Furthermore, aza-Michael additions to azetidine derivatives, such as methyl (N-Boc-azetidin-3-ylidene)acetate, demonstrate high regioselectivity. The reaction of various NH-heterocycles occurs exclusively at the β-position of the α,β-unsaturated ester, leading to the formation of 3,3-disubstituted azetidines. nih.gov This highlights how the electronic properties of the system dictate the site of nucleophilic attack.
Table 2: Examples of Chemo- and Regioselective Reactions
| Reaction Type | Key Features | Outcome | Selectivity Type |
|---|---|---|---|
| Alkylation of C-3 | N-H of lactam protected with a dialkylaminomethyl group; reaction with LDA and an electrophile. cdnsciencepub.com | Forms trans-3,4-disubstituted azetidin-2-one. | Chemoselective (C-3 reacts, not the protecting group) and Regioselective (trans isomer favored). cdnsciencepub.com |
| Nucleophilic Ring-Opening | Reaction of an azetidinium ion with a nucleophile. researchgate.net | Preferential attack at the C-4 position. | Regioselective. researchgate.net |
| Aza-Michael Addition | Reaction of an NH-heterocycle with an N-Boc-azetidin-3-ylidene)acetate. nih.gov | Exclusive formation of the N-1 substituted adduct. | Regioselective. nih.gov |
Strategic Applications of 4 Aminomethyl Azetidin 2 One in Complex Molecule Synthesis
4-(Aminomethyl)azetidin-2-one as a Chiral Building Block in Total Synthesis
The inherent chirality of this compound, when used in its enantiomerically pure form, such as (S)-4-(Aminomethyl)azetidin-2-one, makes it an invaluable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. bldpharm.com The stereocenter at the C4 position of the azetidinone ring provides a reliable handle for controlling the stereochemistry of subsequent transformations.
In the realm of total synthesis, chiral azetidin-2-ones are recognized as powerful building blocks. rsc.org The strain of the four-membered ring can be harnessed to drive ring-opening reactions, leading to the formation of acyclic structures with defined stereochemistry. For instance, the nucleophilic attack on the carbonyl group of the β-lactam can proceed with high stereoselectivity, transferring the chirality of the starting material to the final product.
The synthesis of various biologically active compounds relies on the use of functionalized azetidin-2-ones. These four-membered rings are not only components of life-saving antibiotics like penicillins and cephalosporins but also serve as versatile intermediates for creating amino acids and alkaloids. rsc.org
Utilization in the Construction of Nitrogen-Containing Heterocycles
The reactivity of the β-lactam ring in this compound, coupled with the nucleophilicity of the aminomethyl group, provides a versatile platform for the synthesis of a diverse array of nitrogen-containing heterocycles. nih.govfrontiersin.org These heterocycles are prevalent in natural products, pharmaceuticals, and functional materials. frontiersin.org
Ring expansion strategies are particularly noteworthy. For example, treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt can lead to the formation of functionalized piperidin-4-ones through a ring expansion-oxidation sequence. rsc.org Similarly, ring-opening of Boc-protected azetidines can furnish functionalized pyrroles. rsc.org
Furthermore, the azetidine (B1206935) ring can be a precursor to other heterocyclic systems through intramolecular cyclization reactions. The primary amine of this compound can participate in cyclization cascades, leading to the formation of bicyclic or spirocyclic systems. For instance, the intramolecular amination of organoboronates can yield azetidines, pyrrolidines, and piperidines. organic-chemistry.org
Precursor to Advanced Molecular Architectures
Beyond its role in the synthesis of known heterocyclic scaffolds, this compound serves as a precursor to more complex and advanced molecular architectures. Its strained four-membered ring makes it an excellent candidate for ring-opening and expansion reactions, providing access to unique structural motifs. rsc.org
One such application is in the synthesis of spirocyclic compounds. Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives, for example, have shown antibacterial and antifungal activities. rsc.org The synthesis of these complex structures often involves cycloaddition reactions where the azetidinone acts as a key building block. rsc.org
The versatility of the azetidine core is further demonstrated by its use in constructing tripodal ligands. These ligands are crucial for creating chiral metal centers and have applications in asymmetric catalysis and materials science. acs.org For instance, the byproduct of one synthetic route to a tripodal triamine is a diamine containing a four-membered azetidine ring, highlighting the accessibility of these structures. acs.org
Integration into Peptidomimetic and Oligomeric Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. beilstein-journals.orgnih.gov The rigid framework of the azetidin-2-one (B1220530) ring makes this compound an excellent scaffold for the design of peptidomimetics. By incorporating this constrained ring system into a peptide backbone, it is possible to enforce specific conformations that are crucial for biological activity. beilstein-journals.org
The azetidin-2-one structure can act as a surrogate for amino acids in peptide chains. rsc.org This substitution can lead to peptidomimetics with increased resistance to enzymatic degradation. The aminomethyl group provides a point of attachment for further peptide chain elongation, while the lactam portion introduces a conformational constraint.
Furthermore, this compound can be incorporated into oligomeric structures. The bifunctional nature of the molecule allows for its polymerization or its use as a repeating unit in the synthesis of novel oligomers with well-defined three-dimensional structures. These oligomers can have applications in materials science and as scaffolds for combinatorial chemistry.
Below is a table summarizing the key applications of this compound discussed in this article.
| Application Category | Specific Use | Key Features Utilized |
| Chiral Building Block | Asymmetric synthesis of natural products and pharmaceuticals. | Inherent chirality at C4, strained ring for stereocontrolled ring-opening. |
| Heterocycle Construction | Synthesis of piperidines, pyrrolidines, and spirocycles. | Reactive β-lactam, nucleophilic aminomethyl group for ring expansions and cyclizations. |
| Advanced Architectures | Precursor to spirocyclic compounds and tripodal ligands. | Strained ring for ring-opening/expansion, bifunctionality for complex assemblies. |
| Peptidomimetics | Scaffold for conformationally constrained peptide mimics. | Rigid azetidinone ring as an amino acid surrogate, improved metabolic stability. |
Computational and Theoretical Chemistry Studies of 4 Aminomethyl Azetidin 2 One
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. readthedocs.io These simulations provide a detailed view of conformational changes, flexibility, and interactions with the environment, such as a solvent. readthedocs.ionih.gov
While specific MD simulation data for 4-(aminomethyl)azetidin-2-one is not extensively published, studies on closely related derivatives, such as azetidin-2-one-3,3-dimethyl-4-(1-aminoethyl), illustrate the types of analyses performed. mdpi.com In such simulations, several parameters are analyzed to understand the stability and dynamics of the molecule-receptor complex. mdpi.comnih.gov
| Hydrogen Bonds | The number and duration of hydrogen bonds formed during the simulation. | Crucial for understanding specific intramolecular and intermolecular interactions that stabilize the structure. mdpi.com |
In a simulation study of a similar azetidinone derivative, analysis of these parameters confirmed the stability of the compound when docked into a protein's binding pocket. mdpi.com The complex showed steady RMSD values after an initial period, indicating it maintained a stable conformation. mdpi.com
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. sumitomo-chem.co.jpbanglajol.info These calculations provide fundamental information about electron distribution, which governs a molecule's structure, stability, and chemical reactivity. routledge.com
For this compound, these calculations can determine a range of electronic and reactivity descriptors.
Optimized Molecular Geometry : DFT calculations can predict the most stable three-dimensional structure by finding the geometry with the minimum energy, including bond lengths, bond angles, and dihedral angles. banglajol.info
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. banglajol.info
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other reagents. banglajol.info
Global Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. banglajol.info
Table 2: Computed Properties and Electronic Descriptors for this compound
| Property / Descriptor | Description | Typical Application |
|---|---|---|
| Molecular Formula | C₄H₈N₂O | Basic chemical identity. |
| Molecular Weight | 100.12 g/mol | Calculation of molar quantities. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts transport properties of drugs. chemscene.com |
| logP | -1.1664 | Measures lipophilicity, affecting solubility and membrane permeability. chemscene.com |
| Hydrogen Bond Donors | 2 | The -NH₂ and -NH- groups can donate protons. chemscene.com |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atoms can accept protons. chemscene.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. banglajol.info |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies sites for electrophilic and nucleophilic attack. banglajol.info |
Theoretical Predictions of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. sumitomo-chem.co.jp This allows for the determination of activation energies and the validation of proposed mechanistic pathways. sumitomo-chem.co.jp
A primary reaction mechanism relevant to this compound is its synthesis. The most common method for forming the β-lactam ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com
Theoretical studies, often using DFT methods, have investigated the mechanism of the Staudinger synthesis in detail. researchgate.net These studies have largely confirmed a two-step mechanism, rejecting earlier hypotheses of a concerted pathway. mdpi.com
Table 3: Theoretically Predicted Steps for the Staudinger Synthesis of the Azetidin-2-one (B1220530) Ring
| Step | Description | Mechanistic Details |
|---|---|---|
| 1: Nucleophilic Attack | The nitrogen atom of the imine performs a nucleophilic attack on the central carbon atom of the ketene. | This initial attack leads to the formation of a zwitterionic intermediate. This step is typically fast. researchgate.net |
| 2: Ring Closure | The enolate carbon of the intermediate attacks the iminium carbon in an intramolecular fashion. | This step involves a four-electron conrotatory electrocyclization. It is the rate-determining and stereoselectivity-determining step of the reaction. mdpi.comresearchgate.net |
Computational analysis helps explain the observed stereoselectivity (cis/trans) of the reaction, which is a critical aspect of β-lactam synthesis. mdpi.com
Theoretical Insights into Intramolecular Interactions and Stability
The stability of a particular conformation of this compound is determined by a complex interplay of intramolecular interactions. Computational methods can identify and quantify these forces. The inherent strain of the four-membered ring makes it more reactive than acyclic amides, but it is more stable than the three-membered aziridine (B145994) ring. rsc.orgrsc.org
Intramolecular Hydrogen Bonding : A key stabilizing interaction could be a hydrogen bond between the nitrogen of the aminomethyl side chain and the carbonyl oxygen of the lactam ring. This would create a five-membered ring structure, adding to the molecule's conformational rigidity.
C—H···O Interactions : Weaker C—H···O hydrogen bonds, for instance between the C-H bonds of the azetidinone ring and the carbonyl oxygen, can also contribute to the stability of certain conformers. Such interactions have been observed in the crystal structures of related azetidin-2-one derivatives. nih.gov
Torsional and Angle Strain : The puckering of the azetidinone ring represents a compromise between relieving torsional strain (eclipsing interactions) and minimizing angle strain (deviation from ideal bond angles). Theoretical calculations can quantify these strains for different puckered conformations.
| Ring Strain | Bonds and angles of the azetidinone ring | The puckered conformation is a balance to minimize angle and torsional strain, defining the lowest energy state. rsc.org |
These computational insights are essential for building a comprehensive understanding of the chemical nature of this compound, from its preferred shape to its electronic properties and reactivity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| azetidin-2-one-3,3-dimethyl-4-(1-aminoethyl) |
Emerging Research Directions and Future Perspectives for 4 Aminomethyl Azetidin 2 One
Development of Novel Catalytic Systems for 4-(Aminomethyl)azetidin-2-one Synthesis
The efficient and stereocontrolled synthesis of this compound is a key focus of ongoing research. The development of novel catalytic systems is paramount to improving yield, selectivity, and process efficiency. Traditional methods are being reimagined through the lens of modern catalysis.
The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone of β-lactam synthesis. rsc.orgorganic-chemistry.orgwikipedia.org Contemporary research is heavily invested in rendering this reaction catalytic and asymmetric. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a promising strategy. scirp.org These catalysts can activate the ketene precursor, facilitating the cycloaddition under mild conditions. Furthermore, metal-organo relay catalysis, combining rhodium catalysis for imine formation with organocatalyzed Staudinger cyclization, has enabled complex three-component reactions to build highly substituted β-lactams. acs.org
Transition-metal catalysis offers alternative and powerful routes. Palladium- and copper-catalyzed intramolecular C(sp³)-H amidation has become a significant method for forming the strained four-membered ring directly from acyclic amide precursors. researchgate.net This approach provides a direct and atom-economical pathway to functionalized β-lactams. Similarly, palladium-catalyzed carbonylation reactions that incorporate carbon monoxide into molecules have been shown to be effective for constructing the β-lactam skeleton. acs.org For a molecule like this compound, these methods could allow for the stereospecific construction of the core from strategically designed precursors.
| Catalytic System | Key Reaction Type | Substrate Example for Azetidin-2-one (B1220530) Core | Potential Advantages for Synthesis |
| Organocatalysis (e.g., N-Heterocyclic Carbene) | Staudinger [2+2] Cycloaddition | Imines and ketene precursors (e.g., acyl chlorides) | Mild reaction conditions, metal-free, potential for high stereoselectivity. scirp.org |
| Metal-Organo Relay (e.g., Rh/Benzoylquinine) | Three-Component Reaction | N-hydroxyanilines, enynones, diazo compounds | High complexity generation in a single step, excellent diastereoselectivity. acs.org |
| Palladium(II) Catalysis | Intramolecular C(sp³)-H Amidation | Aliphatic carboxamides | Direct formation of the β-lactam ring from simple precursors, high enantioselectivity. researchgate.net |
| Copper(I) Catalysis | Kinugasa Reaction | Nitrones and terminal alkynes | Direct synthesis of β-lactams, can be adapted for green solvents like water. mdpi.com |
| Palladium(0) Catalysis | Carbonylative Cycloaddition | Amino vinyl halides and carbon monoxide | Versatile method for building the β-lactam skeleton with high stereospecificity. acs.org |
This table summarizes emerging catalytic strategies applicable to the synthesis of functionalized azetidin-2-ones.
Exploration of Unprecedented Reactivity Patterns
The inherent ring strain of the azetidin-2-one core makes it a fertile ground for exploring unique chemical transformations that go beyond its traditional role as a stable pharmacophore. This reactivity allows the molecule to serve as a versatile intermediate for constructing more complex heterocyclic systems.
Ring expansion reactions are a prominent area of investigation. rsc.org Triggered by Lewis or Brønsted acids, the strained four-membered ring can undergo controlled cleavage and re-cyclization to form larger, thermodynamically more stable heterocycles. For instance, studies have shown that substituted azetidine (B1206935) carbamates can be expanded into 6,6-disubstituted 1,3-oxazinan-2-ones with high efficiency. acs.orgacs.org Another strategy involves the silver(I)-induced ring expansion of 4-(1-chloro-1-methylethyl)azetidin-2-ones to generate N-acyliminium ion intermediates, which can be trapped intramolecularly to form novel bicyclic γ-lactams. nih.gov These transformations open pathways to diverse molecular scaffolds from a common azetidin-2-one precursor.
In addition to expansion, controlled ring-opening reactions offer synthetic value. The treatment of 4-(haloalkyl)azetidin-2-ones with reducing agents like Lithium Aluminium Hydride (LiAlH₄) can lead to a fission of the β-lactam ring followed by an intramolecular substitution, resulting in the formation of stereodefined aziridines or azetidines. acs.org The reactivity is not limited to the ring; the aminomethyl side chain of this compound provides a handle for further functionalization, such as acylation or alkylation, to build diverse molecular libraries.
| Reactivity Pattern | Reagents/Conditions | Resulting Scaffold | Synthetic Utility |
| Acid-Mediated Ring Expansion | Brønsted Acids (e.g., TfOH) | 1,3-Oxazinan-2-ones | Access to medicinally relevant six-membered heterocycles. acs.orgacs.org |
| Silver(I)-Induced Ring Expansion | AgBF₄, Pyridine | Bicyclic γ-Lactams | Diastereoselective synthesis of complex fused ring systems. nih.gov |
| Reductive Ring Fission/Cyclization | LiAlH₄ | Substituted Aziridines/Azetidines | Formation of alternative strained heterocycles with retained stereochemistry. acs.org |
| Reaction with Isocyanates | Chlorosulphonyl Isocyanate | Thiazolo[3,2-c]pyrimidine derivatives | Ring expansion of the β-lactam to create fused pyrimidine (B1678525) systems. rsc.org |
This table illustrates novel reactivity patterns of the azetidin-2-one ring, enabling its use as a versatile synthetic intermediate.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production of fine chemicals and pharmaceuticals, including this compound. numberanalytics.com These technologies offer enhanced safety, efficiency, scalability, and process control.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for handling hazardous reagents or unstable intermediates often involved in β-lactam synthesis. cam.ac.ukbeilstein-journals.org The superior heat and mass transfer in microreactors allows for precise temperature control and shorter reaction times, often leading to higher yields and purities. bohrium.com The synthesis of the β-lactamase inhibitor Tazobactam, for example, demonstrated a significant increase in total yield (37.1% in flow vs. 30.1% in batch) and improved safety by performing critical steps in continuous microreactors. nih.govencyclopedia.pubacs.org Such established benefits provide a strong rationale for developing a continuous flow process for this compound.
Building on flow chemistry, fully automated synthesis platforms are revolutionizing chemical discovery. numberanalytics.com Systems using pre-packaged reagent "capsules" can perform multi-step reactions, including purification, with minimal human intervention. synplechem.comchemrxiv.orgrsc.org These platforms enable rapid library synthesis and optimization. The synthesis of saturated N-heterocycles has been successfully demonstrated on such systems, highlighting their potential for producing complex molecules like derivatives of this compound on demand. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Typical Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited (e.g., hotspots) | Precise (e.g., temperature, pressure) |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | "Scaling out" by running longer or in parallel |
| Example (Tazobactam Synthesis) | Overall Yield: 30.93% | Overall Yield: 37.09% acs.org |
This table provides a comparison of batch versus flow synthesis, highlighting the advantages that could be realized for the production of this compound.
Sustainable and Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Research into the synthesis of this compound is benefiting from these sustainable approaches.
One key area is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically accelerate many organic reactions, including the Staudinger cycloaddition to form β-lactams. taylorfrancis.commdpi.com Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to higher yields and cleaner product profiles. mdpi.comsci-hub.se Photocatalysis using visible light is another emerging green technology for β-lactam synthesis, offering a sustainable way to activate molecules. indiascienceandtechnology.gov.in
The choice of solvent is another critical factor in green chemistry. Efforts are being made to replace traditional volatile organic compounds with more environmentally benign alternatives. Water is an ideal green solvent, and reactions like the Ugi four-component reaction and the Kinugasa reaction have been successfully adapted to run in aqueous media for the synthesis of β-lactam libraries. mdpi.comrsc.org The use of β-cyclodextrin as a catalyst in water has also enabled green, multicomponent syntheses of complex spiro-heterocycles. rsc.org Enzymatic reactive crystallization is another advanced technique being explored for the continuous and green production of β-lactam antibiotics, combining synthesis and purification into a single step to reduce waste and improve efficiency. aiche.orgdigitellinc.com
| Green Approach | Conventional Method | Comparison & Advantages |
| Energy Source | Thermal Heating (Oil Bath) | Microwave Irradiation: Dramatically reduced reaction times (e.g., 16-24 hours down to 30-45 minutes) and often higher yields. mdpi.com |
| Solvent | Dichloromethane, Toluene | Water: Inexpensive, non-toxic, and can enhance reactivity in certain reactions (e.g., Ugi, Kinugasa). mdpi.comrsc.org |
| Catalysis | Stoichiometric Reagents | Enzymatic/Biocatalysis: High selectivity, mild conditions, biodegradable catalysts. aiche.org |
| Process | Multi-step Synthesis & Purification | Reactive Crystallization: Combines reaction and purification, reducing waste and improving process mass intensity. digitellinc.com |
This table summarizes key green chemistry approaches and their advantages over conventional methods for the synthesis of azetidin-2-ones.
Q & A
Q. Q1. What are the standard synthetic routes for 4-(Aminomethyl)azetidin-2-one, and how do reaction conditions influence yield and purity?
A1. The synthesis of this compound derivatives typically involves nucleophilic substitution or cyclization reactions. For example, azetidinone cores are often synthesized via Staudinger β-lactam formation or modified Mannich reactions. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalysts (e.g., triethylamine) significantly impact yield and purity. Evidence from azetidinone derivative syntheses shows that optimized conditions (e.g., 24-hour reflux in DMF with a 1:2 molar ratio of reactants) can achieve yields >70% .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
A2. Characterization relies on:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR for functional group analysis (e.g., C=O stretch at ~1750 cm⁻¹ for the azetidinone ring).
- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight.
- X-ray crystallography (if crystalline) for absolute configuration determination. Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, necessitating repeated purification .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., molecular docking, ADME profiling) guide the pharmacological optimization of this compound derivatives?
A3. Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to target proteins (e.g., enzymes like FAAH or MAGL). For example, derivatives with bulky substituents show improved hydrophobic interactions in enzyme active sites . ADME studies (SwissADME, pkCSM) evaluate drug-likeness:
| Parameter | Optimal Range for Derivatives |
|---|---|
| Lipinski violations | ≤1 |
| LogP | 1–3 |
| TPSA | <90 Ų |
| Derivatives violating Lipinski rules (e.g., LogP >5) may require structural simplification . |
Q. Q4. What methodologies resolve contradictions in biological activity data for azetidin-2-one derivatives across studies?
A4. Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability (e.g., broth microdilution vs. agar diffusion for MIC values).
- Cell line specificity (e.g., HepG2 vs. MCF-7 IC₅₀ differences).
To address this, standardize protocols (CLSI guidelines) and use multiple cell lines/strains. For example, a derivative showing poor activity against E. coli but potent antifungal effects may require target-specific optimization .
Q. Q5. How do substituent modifications (e.g., oxadiazole/thiadiazole rings) impact the biological activity of this compound derivatives?
A5. Substituents influence:
- Antimicrobial activity : Thiadiazole derivatives exhibit better Gram-negative bacterial inhibition due to enhanced membrane penetration.
- Antioxidant capacity : Electron-donating groups (e.g., -OCH₃) improve radical scavenging in DPPH assays.
Q. Q6. What strategies improve the hydrolytic stability of the azetidinone ring under physiological conditions?
A6. Stability is enhanced via:
- Steric shielding : Bulky groups (e.g., phenylsulfonyl) at the 4-position reduce nucleophilic attack on the β-lactam ring.
- Electron-withdrawing substituents : Nitro or carbonyl groups decrease ring strain.
- Prodrug approaches : Ester prodrugs (e.g., lipophilic esters) delay hydrolysis in plasma. Stability assays (HPLC monitoring at pH 7.4) show <10% degradation over 24 hours for optimized derivatives .
Methodological Guidance
Q. Q7. How should researchers design in vitro assays to evaluate enzyme inhibition by this compound derivatives?
A7. Key steps include:
Enzyme selection : Use recombinant human enzymes (e.g., FAAH for neuropathic pain targets).
Substrate kinetics : Determine Km/Vmax for fluorogenic substrates (e.g., arachidonoyl-AMC for FAAH).
Inhibition assays : Pre-incubate enzyme with derivatives (0.1–100 μM) and measure residual activity. IC₅₀ values <10 μM indicate high potency. Validate with positive controls (e.g., URB597 for FAAH) .
Q. Q8. What analytical techniques are critical for detecting azetidinone degradation products in stability studies?
A8. Use:
- HPLC-MS/MS to identify hydrolysis products (e.g., ring-opened amines).
- TGA/DSC for thermal stability profiling.
- NMR kinetics to monitor real-time degradation in D₂O. For example, β-lactam ring opening produces a characteristic downfield shift in ¹H NMR .
Data Interpretation and Reporting
Q. Q9. How should researchers address inconsistencies between computational predictions and experimental bioactivity data?
A9. Discrepancies may arise from:
- Protein flexibility : Docking assumes rigid targets; MD simulations can account for conformational changes.
- Solvent effects : Include explicit water molecules in docking models.
Revise hypotheses by cross-validating with mutagenesis data or cryo-EM structures .
Q. Q10. What are best practices for reporting synthetic yields and purity in azetidin-2-one studies?
A10. Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
